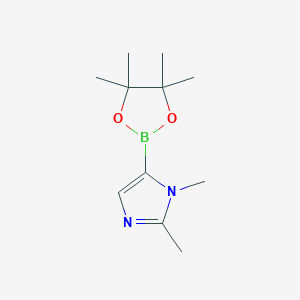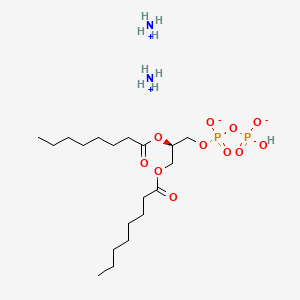
4-Chlor-7-Fluor-1H-Indol
Übersicht
Beschreibung
4-Chloro-7-fluoro-1H-indole is a chemical compound with the CAS Number: 1000341-78-5 . It has a molecular weight of 169.59 and its IUPAC name is 4-chloro-7-fluoro-1H-indole .
Molecular Structure Analysis
The molecular structure of 4-chloro-7-fluoro-1H-indole consists of an indole ring substituted with a chlorine atom at the 4th position and a fluorine atom at the 7th position . The InChI code for this compound is 1S/C8H5ClFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H .Physical And Chemical Properties Analysis
4-Chloro-7-fluoro-1H-indole is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Antivirale Anwendungen
4-Chlor-7-Fluor-1H-Indol: Derivate wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern, wie 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylate, haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Modifikation von Indolverbindungen kann zu einer hoch affinen Bindung an virale Proteine führen, was die Virusreplikation möglicherweise hemmt.
Antimalaria und Anticholinesterase-Aktivitäten
Das Indolgerüst ist auch in Verbindungen mit antimalaria und anticholinesterase-Aktivitäten vorhanden. Diese Aktivitäten sind entscheidend für die Entwicklung von Behandlungen für Malaria und neurodegenerative Erkrankungen wie Alzheimer. This compound kann ein Ausgangspunkt für die Synthese von Verbindungen sein, die auf den Lebenszyklus des Malariaparasiten abzielen oder Cholinesterase-Enzyme hemmen.
Zusammenfassend lässt sich sagen, dass This compound eine vielseitige Verbindung mit einem breiten Anwendungsspektrum in der wissenschaftlichen Forschung ist, insbesondere bei der Entwicklung von Medikamenten, die verschiedene Krankheiten bekämpfen. Sein Potenzial zur Entwicklung neuer Therapeutika macht es zu einem wertvollen Thema für aktuelle und zukünftige Forschung .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 4-chloro-7-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could include pathways related to inflammation, cancer, viral infections, and more .
Result of Action
The molecular and cellular effects of 4-chloro-7-fluoro-1H-indole’s action would depend on its specific targets and the biological context. For instance, if the compound targets viral proteins, it could inhibit viral replication . If it targets inflammatory pathways, it could reduce inflammation . The exact effects would need to be determined through experimental studies.
Eigenschaften
IUPAC Name |
4-chloro-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWILNHHBZCXENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646727 | |
| Record name | 4-Chloro-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000341-78-5 | |
| Record name | 4-Chloro-7-fluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(1S,3R)-3-acetylcyclopentyl]carbamate](/img/structure/B1604239.png)






![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)

![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
![4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline](/img/structure/B1604256.png)


